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molecular formula C21H26N2O2 B8553316 Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Cat. No. B8553316
M. Wt: 338.4 g/mol
InChI Key: HJZFRFREYRBJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405305B2

Procedure details

Add sodium cyanoborohydride (3.0 g, 47.6 mmol) to a solution of benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester (10.0 g, 29.8 mmol) in acetic acid. Stir the mixture at ambient temperature for 3 hours. Dilute with ethyl acetate and cool in an ice bath. Wash the mixture with aqueous 3.0 N sodium hydroxide until pH is 8. Dry the organic layer with magnesium sulfate and concentrate. Purify by chromatography (silica gel; hexane/ethyl acetate; 3:1 to 0:1) to afford a solid as the title compound (5.0 g, 50%). MS (ESI) m/z 339 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[C:5]([O:9][C:10](=[O:29])[N:11]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:21]=1[NH:20][CH:19]=[CH:18]2)([CH3:8])([CH3:7])[CH3:6]>C(O)(=O)C.C(OCC)(=O)C>[C:5]([O:9][C:10](=[O:29])[N:11]([CH2:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:21]=1[NH:20][CH2:19][CH2:18]2)([CH3:8])([CH3:6])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC=1C=CC=C2C=CNC12)CC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
WASH
Type
WASH
Details
Wash the mixture with aqueous 3.0 N sodium hydroxide until pH is 8
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by chromatography (silica gel; hexane/ethyl acetate; 3:1 to 0:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CC=1C=CC=C2CCNC12)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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